3-butoxy-N-(3-chlorophenyl)benzamide
Description
3-butoxy-N-(3-chlorophenyl)benzamide is an organic compound with the molecular formula C17H18ClNO2 It is a member of the benzamide family, characterized by the presence of a benzamide core structure with a butoxy group at the 3-position and a chlorophenyl group at the N-position
Properties
IUPAC Name |
3-butoxy-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-3-10-21-16-9-4-6-13(11-16)17(20)19-15-8-5-7-14(18)12-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXDSLKVCXMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(3-chlorophenyl)benzamide typically involves the following steps:
Preparation of 3-butoxybenzoic acid: This can be achieved through the esterification of 3-hydroxybenzoic acid with butanol in the presence of an acid catalyst.
Formation of 3-butoxybenzoyl chloride: The 3-butoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amidation reaction: The 3-butoxybenzoyl chloride is reacted with 3-chloroaniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(3-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Butoxybenzoic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-butoxy-N-(3-chlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-(4-chlorophenyl)benzamide: Similar structure but with the chlorine atom at the 4-position.
3-ethoxy-N-(3-chlorophenyl)benzamide: Similar structure but with an ethoxy group instead of a butoxy group.
3-butoxy-N-(3-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-butoxy-N-(3-chlorophenyl)benzamide is unique due to the specific positioning of the butoxy and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the butoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the butoxy chain (δ ~4.0 ppm for OCH₂) and amide proton (δ ~8.5 ppm) .
- X-ray Diffraction (XRD) : Resolves the trans-configuration of the amide group relative to the 3-chloro substituent. SHELX software (e.g., SHELXL-97) is standard for refining crystal structures, with R-factors <0.05 indicating high precision .
- IR Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .
How can researchers resolve contradictions in reported crystallographic data for benzamide derivatives like this compound?
Advanced Research Question
Discrepancies in dihedral angles or hydrogen-bonding patterns may arise from polymorphic variations or refinement protocols. Strategies include:
- High-resolution XRD : Collect data at low temperatures (e.g., 90 K) to minimize thermal motion artifacts .
- Validation tools : Use PLATON or OLEX2 to check for missed symmetry or hydrogen-bonding networks .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(3-chlorophenyl)-4-methylbenzamide) to identify substituent-driven conformational changes .
What experimental designs are recommended for evaluating the biological activity of this compound?
Advanced Research Question
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .
- Dose-response studies : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to establish IC₅₀ values in cancer cell lines (e.g., MCF-7) .
- Mechanistic probes : Pair bioassays with molecular docking to assess interactions with targets like kinase enzymes (e.g., EGFR) .
How do substituent positions (e.g., butoxy vs. methoxy) influence the physicochemical properties of this compound?
Advanced Research Question
- Solubility : The butoxy group increases lipophilicity (logP ~3.5 vs. ~2.8 for methoxy analogs), reducing aqueous solubility but enhancing membrane permeability .
- Crystal packing : Bulkier substituents (e.g., butoxy) disrupt hydrogen-bonded chains (N–H⋯O), leading to polymorphic forms with altered melting points .
- Electronic effects : Electron-donating groups (e.g., butoxy) stabilize the amide resonance, altering reactivity in substitution reactions .
What statistical methods are critical for analyzing bioactivity data contradictions in benzamide derivatives?
Advanced Research Question
- Multivariate analysis : Apply principal component analysis (PCA) to separate substituent effects from experimental noise in bioactivity datasets .
- Error assessment : Calculate 95% confidence intervals for MIC/IC₅₀ values to distinguish true activity from assay variability .
- Meta-analysis : Compare results across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
